N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived compound characterized by a fluorine substituent at the 6-position of the benzothiazole ring, a morpholinopropyl group on the acetamide nitrogen, and a phenoxyacetamide backbone. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c23-17-7-8-19-20(15-17)30-22(24-19)26(10-4-9-25-11-13-28-14-12-25)21(27)16-29-18-5-2-1-3-6-18;/h1-3,5-8,15H,4,9-14,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSBWRGYEULLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Chemical Formula : C22H25ClFN3O2S
- Molecular Weight : 449.97 g/mol
The unique combination of a fluorobenzothiazole moiety, a morpholine ring, and a phenoxyacetamide functional group contributes to its distinct bioactive profile.
This compound exhibits significant biological activity through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown potent activity against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. Studies indicate that it inhibits cell proliferation by inducing apoptosis and arresting the cell cycle at specific phases .
- Modulation of Inflammatory Responses : Research has indicated that this compound can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This anti-inflammatory effect may enhance its therapeutic potential in treating cancers associated with chronic inflammation.
- Targeting Signaling Pathways : The compound has been observed to inhibit critical signaling pathways involved in cancer progression, notably the AKT and ERK pathways. These pathways are crucial for cell survival and proliferation, making them attractive targets for cancer therapy .
Biological Activity Evaluation
The biological activities of this compound have been evaluated using various assays:
| Assay Type | Cell Line | Concentration Range | Effect Observed |
|---|---|---|---|
| MTT Assay | A431 | 1 - 4 μM | Significant inhibition of cell proliferation |
| Flow Cytometry | A549 | 1 - 4 μM | Induction of apoptosis and cell cycle arrest |
| ELISA | RAW264.7 | Not specified | Decreased levels of IL-6 and TNF-α |
| Scratch Wound Healing | A431/A549 | Not specified | Inhibition of cell migration |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models:
- Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated a concentration-dependent reduction in viability, with IC50 values indicating potent anticancer properties comparable to established chemotherapeutics .
- Dual Action Against Inflammation and Cancer : Another study reported that the compound not only inhibited tumor growth but also modulated inflammatory responses, suggesting its potential as a dual-action therapeutic agent .
- Structural Modifications for Enhanced Activity : Variations in the chemical structure of benzothiazole derivatives have been shown to significantly influence biological activity. For instance, substituting different groups on the benzothiazole ring can enhance anticancer efficacy or alter pharmacokinetics .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, though chlorine could improve lipophilicity .
Variations in the Alkyl Chain and Amine Groups
Key Observations :
- Morpholinopropyl vs. Dimethylaminopropyl: The morpholine ring (cyclic ether) may reduce off-target interactions compared to dimethylamine’s stronger basicity, which could influence tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
